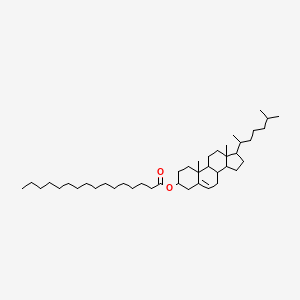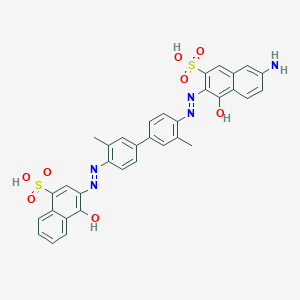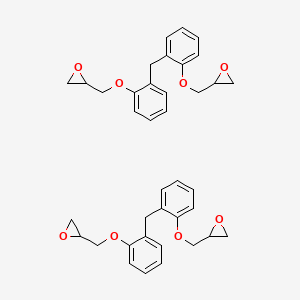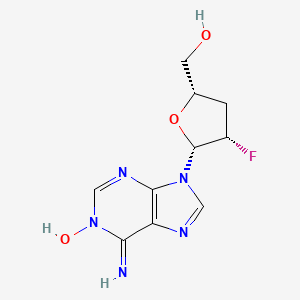
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic effects, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” typically involves multiple steps, including the protection of functional groups, glycosylation, and oxidation. The starting materials are usually commercially available nucleosides or their derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow chemistry to enhance production efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying nucleoside analogs’ reactivity and stability.
Biology
In biological research, the compound can be used to study nucleic acid interactions, enzyme activities, and cellular uptake mechanisms. It may also be employed in developing new diagnostic tools or therapeutic agents.
Medicine
In medicine, nucleoside analogs like this compound are often investigated for their potential antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation by incorporating into nucleic acids and disrupting their function.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, diagnostic reagents, or other specialized chemicals.
作用機序
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids, leading to chain termination or faulty replication. This can inhibit viral replication or induce apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the compound’s structure and the biological system in which it is used.
類似化合物との比較
Similar Compounds
9H-Purin-6-amine, 9-(2,3-dideoxy-beta-D-threo-pentofuranosyl)-: A similar nucleoside analog without the fluorine substitution.
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-arabino-pentofuranosyl)-: Another analog with a different sugar moiety.
Uniqueness
The presence of the fluorine atom in “9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” can significantly alter its chemical and biological properties. Fluorine substitution often enhances the compound’s stability, bioavailability, and binding affinity to target molecules, making it a unique and potentially more effective therapeutic agent.
特性
CAS番号 |
132723-00-3 |
|---|---|
分子式 |
C10H12FN5O3 |
分子量 |
269.23 g/mol |
IUPAC名 |
[(2S,4S,5R)-4-fluoro-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O3/c11-6-1-5(2-17)19-10(6)15-3-13-7-8(12)16(18)4-14-9(7)15/h3-6,10,12,17-18H,1-2H2/t5-,6-,10+/m0/s1 |
InChIキー |
PTEMTCLIAPVSOS-JFWOZONXSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN(C3=N)O)CO |
正規SMILES |
C1C(OC(C1F)N2C=NC3=C2N=CN(C3=N)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
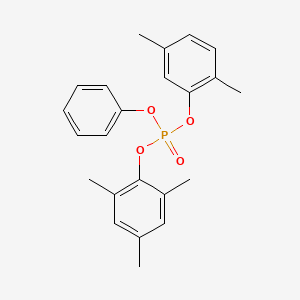
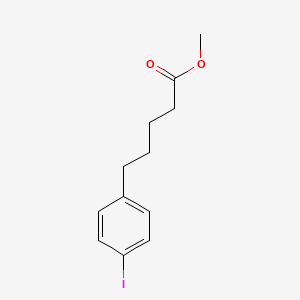
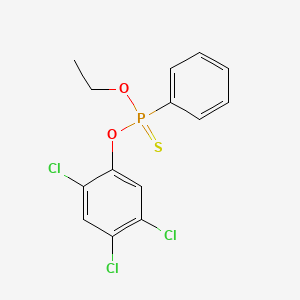
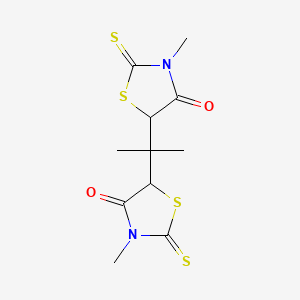

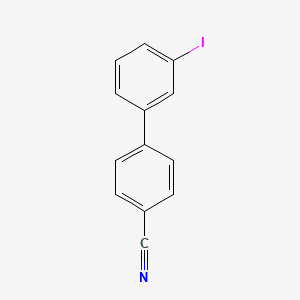

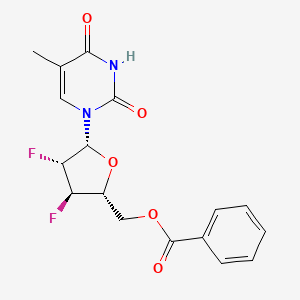
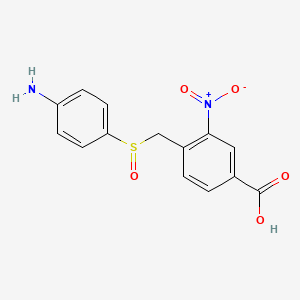
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
